molecular formula C22H26N2O4 B2809097 (E)-2-ethoxy-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)benzamide CAS No. 1235678-20-2

(E)-2-ethoxy-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)benzamide

Cat. No.: B2809097
CAS No.: 1235678-20-2
M. Wt: 382.46
InChI Key: GGNANOCYIGSUGC-MDZDMXLPSA-N
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Description

(E)-2-ethoxy-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)benzamide (CAS: 1235678-20-2) is a benzamide derivative featuring a piperidine core functionalized with a furan-acryloyl moiety and an ethoxy-substituted benzamide group.

Properties

IUPAC Name

2-ethoxy-N-[[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O4/c1-2-27-20-8-4-3-7-19(20)22(26)23-16-17-11-13-24(14-12-17)21(25)10-9-18-6-5-15-28-18/h3-10,15,17H,2,11-14,16H2,1H3,(H,23,26)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGNANOCYIGSUGC-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NCC2CCN(CC2)C(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1C(=O)NCC2CCN(CC2)C(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-ethoxy-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)benzamide typically involves multiple steps:

    Formation of the Furan-2-yl Acrylate: This step involves the reaction of furan-2-carboxaldehyde with an appropriate acrylating agent under basic conditions to form the furan-2-yl acrylate.

    Synthesis of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from a suitable precursor, such as 4-piperidone, which is then functionalized to introduce the acrylate group.

    Coupling Reaction: The furan-2-yl acrylate is then coupled with the piperidine intermediate using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base to form the desired product.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction of the acrylate group can yield the corresponding saturated derivatives.

    Substitution: The benzamide moiety can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

    Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Saturated piperidine derivatives.

    Substitution: Various functionalized benzamide derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-2-ethoxy-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)benzamide is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound is studied for its potential interactions with various biological targets. Its structure suggests it may have activity as a ligand for certain receptors or enzymes, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound is investigated for its potential therapeutic effects. It may exhibit anti-inflammatory, analgesic, or antimicrobial properties, although detailed studies are required to confirm these activities.

Industry

Industrially, this compound could be used in the development of new pharmaceuticals, agrochemicals, or specialty chemicals due to its versatile reactivity and potential biological activities.

Mechanism of Action

The mechanism of action of (E)-2-ethoxy-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The furan ring and piperidine moiety may facilitate binding to these targets, while the benzamide group could modulate the compound’s overall activity. Detailed studies are needed to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Structural Analogs

The compound shares structural motifs with several benzamide derivatives, differing primarily in substituents and backbone modifications:

Compound Name Key Structural Differences Potential Implications References
(E)-2-chloro-6-fluoro-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)benzamide Chloro/fluoro at benzamide C2 vs. ethoxy Increased lipophilicity; altered receptor affinity
N-Phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]prop-2-enamide Phenyl-propenamide vs. furan-acryloyl Reduced furan-mediated π-π stacking
[18F]CFPyPB (Glycine transport inhibitor) Dichloro/fluoropyridinyl vs. ethoxy/furan Enhanced blood-brain barrier penetration
N-(3-chloro-2-methylphenyl)-2-ethoxybenzamide Simplified piperidine-free scaffold Lower molecular weight; reduced target specificity

Key Observations :

  • Substituent Effects : The ethoxy group in the target compound may enhance solubility compared to chloro/fluoro analogs , while the furan-acryloyl moiety could promote interactions with aromatic residues in binding pockets.
  • Piperidine Modifications : Piperidinylmethyl linkages (common in CNS agents) are retained in the target compound and analogs like [18F]CFPyPB, suggesting shared pharmacokinetic profiles .
Pharmacological Activity
  • However, the ethoxy/furan substituents in the target compound may reduce transporter affinity compared to dichloro/fluoropyridinyl groups.
  • GPCR/Ion Channel Modulation : Compounds like F15599 (a 5-HT1A receptor agonist) and RS57639 (a serotonin modulator) from highlight the importance of benzamide-piperidine hybrids in GPCR targeting . The target compound’s furan ring may confer selectivity for specific receptor subtypes.

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